molecular formula C17H21N3O2 B2537393 (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide CAS No. 565445-14-9

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide

Cat. No.: B2537393
CAS No.: 565445-14-9
M. Wt: 299.374
InChI Key: DMAUFOTYJOOVHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide is a small molecule research chemical for laboratory use. The compound features a morpholine group, a common heterocyclic motif in medicinal chemistry known to contribute to pharmacokinetic properties and target binding . The cyanoacrylamide structure is a privileged scaffold in the design of bioactive molecules. Researchers are exploring similar structures for modulating various biological pathways, including kinase signaling and receptor activity . This compound is provided as a high-purity material to ensure consistent performance in experimental applications. Specific research applications, molecular targets, and mechanism of action for this compound are not currently detailed in the available literature and should be determined by the researcher. This product is intended for research purposes in a controlled laboratory environment. It is strictly "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic uses. Handle all chemicals with appropriate personal protective equipment (PPE) and in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)19-17(21)15(12-18)11-14-3-5-16(6-4-14)20-7-9-22-10-8-20/h3-6,11,13H,7-10H2,1-2H3,(H,19,21)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAUFOTYJOOVHI-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C\C1=CC=C(C=C1)N2CCOCC2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the morpholinylphenyl intermediate: This step involves the reaction of 4-bromoaniline with morpholine in the presence of a base such as potassium carbonate.

    Introduction of the cyano group: The intermediate is then reacted with a cyanating agent like copper(I) cyanide.

    Formation of the prop-2-enamide moiety: The final step involves the reaction of the cyano intermediate with prop-2-enamide under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the morpholinyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can form interactions with nucleophilic sites, while the morpholinyl ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Implications

The compound in , (Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile, shares the Z-configuration and α,β-unsaturated nitrile core with the target molecule.

Feature Target Compound Compound
R1 Substituent 4-Morpholinophenyl (electron-rich, polar) 4-Chlorophenyl (electron-withdrawing, hydrophobic)
R2 Substituent Isopropylamide (hydrogen-bond acceptor) Sulfonamido-formyl (hydrogen-bond donor/acceptor)
Molecular Weight ~343 g/mol (estimated) ~485 g/mol (estimated)
logP (Calculated) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Hydrogen Bond Donors (HBD) 1 (amide NH) 2 (sulfonamide NH, formyl O)
Hydrogen Bond Acceptors (HBA) 5 (morpholine O, cyano N, amide O) 6 (sulfonamide O, nitrile N, formyl O)

Functional Implications

In contrast, the chlorophenyl group in ’s compound withdraws electrons, which may alter binding specificity .

Solubility : The morpholine and isopropylamide groups likely enhance aqueous solubility compared to the sulfonamide and chlorophenyl substituents, which increase hydrophobicity.

Binding Interactions : AutoDock Vina, a tool for predicting ligand-receptor interactions, would highlight the sulfonamide’s dual hydrogen-bonding capacity in ’s compound versus the morpholine’s lone-pair interactions in the target molecule .

Methodological Considerations in Comparative Studies

  • Crystallography : SHELX software is widely used for resolving Z/E configurations and intermolecular interactions in such compounds, as seen in the target molecule’s structural validation .
  • Docking Studies : Tools like AutoDock Vina enable rapid comparison of binding poses and affinities. For example, the target compound’s morpholine group may favor interactions with polar kinase domains, while ’s sulfonamide could target proteases or GPCRs .

Biological Activity

(Z)-2-Cyano-3-(4-morpholin-4-ylphenyl)-N-propan-2-ylprop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyano group and a morpholine moiety, suggests various interactions with biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N3OC_{14}H_{18}N_{3}O. The compound features a cyano group (CN-C\equiv N) and a morpholine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC14H18N3O
Molecular Weight258.31 g/mol
SMILESC1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. The cyano group enhances the compound's ability to engage in nucleophilic reactions, while the morpholine ring contributes to binding affinity with biological macromolecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways critical for various physiological processes.

Biological Activity and Research Findings

Recent studies have explored the biological activities of this compound, focusing on its anticancer properties and effects on cell viability.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study :
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of Cell Proliferation : A dose-dependent decrease in cell viability was observed.
  • Induction of Apoptosis : Flow cytometry analysis revealed increased annexin V binding, indicating early apoptotic changes.

Tables Summarizing Biological Findings

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Induces apoptosis via caspase activation
HeLa (Cervical)20Inhibits cell cycle progression
A549 (Lung)25Modulates oxidative stress pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.